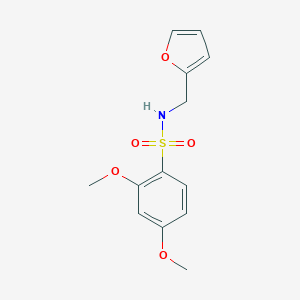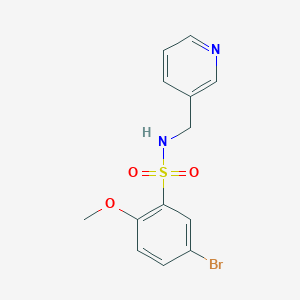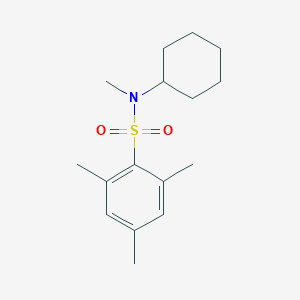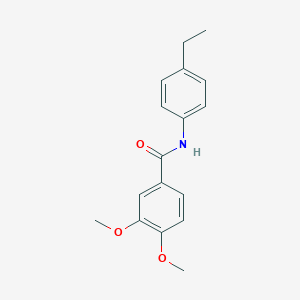
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This leads to the inhibition of the reabsorption of sodium and chloride ions in the renal tubules, resulting in diuresis and natriuresis. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide also inhibits the activity of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, leading to the excretion of excess water and electrolytes.
Biochemical and physiological effects:
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It decreases blood pressure by reducing plasma volume and cardiac output. It also decreases the reabsorption of calcium ions in the renal tubules, leading to hypocalcemia. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been found to increase the excretion of uric acid, leading to a decreased risk of gout.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods. However, one of the limitations of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is that it can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide. One potential direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. Its unique chemical structure and pharmacological effects make it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide have been discussed in this paper.
Synthesemethoden
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, and inflammation. This compound has shown promising results in preclinical studies for its anticancer activity. It has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H15NO5S |
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H15NO5S/c1-17-10-5-6-13(12(8-10)18-2)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 |
InChI-Schlüssel |
YCSMKVPBAKAJNA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)



![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)